Cas no 135990-29-3 (Triflusulfuron)

Triflusulfuron structure
Triflusulfuron structure
商品名:Triflusulfuron
CAS番号:135990-29-3
MF:C16H17N6O6F3S
メガワット:478.40298
CID:64394
PubChem ID:86416

Triflusulfuron 化学的及び物理的性質

名前と識別子

    • Triflusulfuron
    • 2-[[4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid
    • 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoic acid
    • 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamo
    • 2-[4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-ylcarbamoylsulfamoyl]-m-toluic acid
    • Benzoic acid,2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methyl
    • Triflusulfuron [ISO]
    • 2-(((((4-(DIMETHYLAMINO)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL)AMINO)CARBONYL)AMINO)SULFONYL)-3-METHYLBENZOIC ACID
    • SCHEMBL55458
    • NS00001864
    • CHEBI:142847
    • 2-(4-DIMETHYLAMINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YLCARBAMOYLSULFAMOYL)-M-TOLUIC ACID
    • DTXSID10159614
    • Benzoic acid, 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methyl-
    • triflusulfuron-methyl TP5
    • 019NSK845Q
    • 2-({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoic acid
    • UNII-019NSK845Q
    • AKTQJCBOGPBERP-UHFFFAOYSA-N
    • 2-(N-{[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoic acid
    • Q27231418
    • 135990-29-3
    • インチ: InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28)
    • InChIKey: AKTQJCBOGPBERP-UHFFFAOYSA-N
    • ほほえんだ: FC(COC1N=C(N(C)C)N=C(NC(NS(C2=C(C)C=CC=C2C(=O)O)(=O)=O)=O)N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 478.08800
  • どういたいしつりょう: 478.088
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 13
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 777
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 172A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.571
  • ゆうかいてん: 160-163oC
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.578
  • PSA: 172.09000
  • LogP: 2.94040

Triflusulfuron 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T782005-100mg
Triflusulfuron
135990-29-3
100mg
$ 3985.00 2023-09-05
TRC
T782005-25mg
Triflusulfuron
135990-29-3
25mg
$ 1047.00 2023-09-05
TRC
T782005-10mg
Triflusulfuron
135990-29-3
10mg
$ 540.00 2023-09-05
A2B Chem LLC
AE45223-100mg
Triflusulfuron
135990-29-3
100mg
$1215.00 2024-04-20

Triflusulfuronに関する追加情報

Triflusulfuron: A Comprehensive Overview

Triflusulfuron, also known by its CAS number 135990-29-3, is a highly effective herbicide that has gained significant attention in the agricultural and environmental sectors. This compound belongs to the sulfonylurea class of herbicides, which are widely used for their ability to control a broad spectrum of weeds. Triflusulfuron is particularly noted for its low application rate and high efficiency, making it a preferred choice for farmers and agricultural professionals worldwide.

The chemical structure of Triflusulfuron is characterized by a sulfonylurea group, which plays a crucial role in its herbicidal activity. This group is responsible for inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By targeting this enzyme, Triflusulfuron effectively disrupts the growth and development of weeds, leading to their eventual death. Recent studies have highlighted the specificity of Triflusulfuron's action, which minimizes its impact on non-target crops and enhances its selectivity as a herbicide.

One of the most notable advancements in the application of Triflusulfuron is its use in integrated pest management (IPM) systems. Farmers are increasingly adopting IPM strategies to reduce reliance on chemical inputs and promote sustainable agriculture. Triflusulfuron's compatibility with these systems has been validated by recent research, which demonstrates its ability to work synergistically with other pest control methods. For instance, studies have shown that combining Triflusulfuron with biological control agents can significantly reduce weed populations while maintaining crop health and productivity.

The environmental impact of Triflusulfuron has also been a focal point of recent investigations. Research indicates that Triflusulfuron degrades relatively quickly in soil, reducing the risk of long-term environmental contamination. However, its persistence in water bodies remains a concern, particularly in regions with high rainfall or irrigation practices. To address this issue, scientists have developed modified formulations of Triflusulfuron that enhance its stability under specific environmental conditions while minimizing leaching into water systems.

In terms of application methods, Triflusulfuron can be applied as a pre-emergent or post-emergent herbicide, depending on the specific weed species and crop rotation practices. Its versatility makes it suitable for use in various cropping systems, including cereals, oilseeds, and vegetables. Recent trials have demonstrated the effectiveness of Triflusulfuron in controlling glyphosate-resistant weeds, a growing challenge in modern agriculture. This capability underscores its importance as a tool for managing herbicide resistance and ensuring sustainable crop production.

The global market for Triflusulfuron has seen steady growth over the past decade, driven by increasing demand from developing countries with expanding agricultural sectors. According to market analysis reports, the herbicide's demand is expected to rise further due to its cost-effectiveness and compatibility with organic farming practices. However, regulatory scrutiny regarding the safety and efficacy of sulfonylurea herbicides continues to influence market dynamics. Researchers are actively exploring ways to optimize Triflusulfuron's formulation to meet stringent safety standards while maintaining its performance attributes.

In conclusion, Triflusulfuron (CAS No. 135990-29-3) stands out as a critical component in modern weed management strategies. Its unique mode of action, coupled with advancements in formulation technology and application techniques, positions it as a valuable tool for achieving sustainable agricultural outcomes. As research continues to uncover new insights into its environmental behavior and efficacy against resistant weeds, Triflusulfuron is poised to remain a cornerstone of agricultural pest management for years to come.

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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:135990-29-3)Triflusulfuron
sfd11049
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ